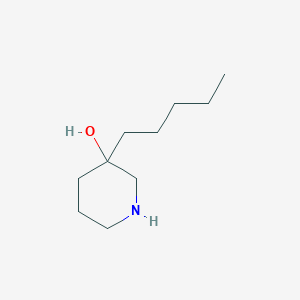
3-Pentylpiperidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pentylpiperidin-3-ol is a chemical compound belonging to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products
Méthodes De Préparation
The synthesis of 3-Pentylpiperidin-3-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 5-bromopentanal with p-anisidine and acetone, catalyzed by proline, can lead to the formation of piperidine derivatives . Industrial production methods often involve multi-step processes that ensure high yield and purity of the final product. These methods may include hydrogenation, cyclization, and amination reactions .
Analyse Des Réactions Chimiques
3-Pentylpiperidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogenation catalysts, oxidizing agents, and nucleophiles. For example, the oxidation of this compound can lead to the formation of corresponding ketones or aldehydes, while reduction reactions can yield amines or alcohols . Substitution reactions, such as the Mannich reaction, can introduce different functional groups into the piperidine ring .
Applications De Recherche Scientifique
3-Pentylpiperidin-3-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, piperidine derivatives, including this compound, have shown potential as anticancer, antiviral, antimicrobial, and anti-inflammatory agents . Additionally, these compounds are being explored for their potential use in treating neurological disorders such as Alzheimer’s disease and schizophrenia .
Mécanisme D'action
The mechanism of action of 3-Pentylpiperidin-3-ol involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with various receptors and enzymes in the body, leading to their pharmacological effects . For example, they may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain, thereby exerting their therapeutic effects .
Comparaison Avec Des Composés Similaires
3-Pentylpiperidin-3-ol can be compared with other similar compounds, such as piperidine, pyridine, and their derivatives. Piperidine is a six-membered ring with one nitrogen atom, while pyridine has a similar structure but with an aromatic ring. Other similar compounds include piperine, evodiamine, matrine, berberine, and tetrandine, which also exhibit various biological activities .
Activité Biologique
3-Pentylpiperidin-3-ol is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
This compound is characterized by a piperidine ring with a pentyl group and a hydroxyl group at the third position. Its molecular formula is C11H23N, and it has a molecular weight of approximately 183.31 g/mol. The compound's lipophilicity, indicated by its logP value, suggests favorable membrane permeability, which is crucial for biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that piperidine derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Table 1: Antimicrobial Activity of Piperidine Derivatives
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Properties
In vitro studies have suggested that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the activation of caspases and modulation of signaling pathways associated with cell survival.
Case Study: Apoptotic Effects on Cancer Cells
A study investigated the effects of this compound on human prostate cancer cells (PC3). The results indicated a dose-dependent increase in apoptotic markers, including:
- Increased expression of pro-apoptotic proteins (Bax)
- Decreased expression of anti-apoptotic proteins (Bcl-2)
- Activation of caspase-3 and caspase-9 pathways
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. The compound is believed to modulate neurotransmitter systems, particularly those involving acetylcholine and serotonin, which may explain its neuroactive properties.
Neuropharmacological Effects
Preliminary research suggests that this compound may enhance cognitive functions by acting as an acetylcholinesterase inhibitor. This action could potentially be beneficial in treating neurodegenerative diseases such as Alzheimer's.
Table 2: Neuropharmacological Effects
Propriétés
Formule moléculaire |
C10H21NO |
|---|---|
Poids moléculaire |
171.28 g/mol |
Nom IUPAC |
3-pentylpiperidin-3-ol |
InChI |
InChI=1S/C10H21NO/c1-2-3-4-6-10(12)7-5-8-11-9-10/h11-12H,2-9H2,1H3 |
Clé InChI |
ZUAXBXLFZMUCKE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1(CCCNC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















